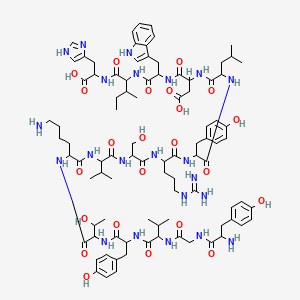

H-Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His-OH

Description

H-Tyr-Gly-Val-Tyr-Thr-Lys-Val-Ser-Arg-Tyr-Leu-Asp-Trp-Ile-His-OH is a 15-amino acid peptide corresponding to residues 390–404 of human Activated Protein C (APC). APC is a serine protease with anticoagulant and cytoprotective roles, and this peptide segment may contribute to its receptor-binding or signaling functions . Key features include:

Properties

Molecular Formula |

C91H130N22O23 |

|---|---|

Molecular Weight |

1900.1 g/mol |

IUPAC Name |

3-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C91H130N22O23/c1-10-49(8)75(88(133)108-69(90(135)136)39-55-42-96-45-100-55)112-84(129)67(38-54-41-98-61-17-12-11-16-59(54)61)105-82(127)68(40-72(120)121)106-80(125)64(34-46(2)3)103-81(126)65(36-52-22-28-57(117)29-23-52)104-78(123)63(19-15-33-97-91(94)95)101-85(130)70(44-114)109-87(132)74(48(6)7)111-79(124)62(18-13-14-32-92)102-89(134)76(50(9)115)113-83(128)66(37-53-24-30-58(118)31-25-53)107-86(131)73(47(4)5)110-71(119)43-99-77(122)60(93)35-51-20-26-56(116)27-21-51/h11-12,16-17,20-31,41-42,45-50,60,62-70,73-76,98,114-118H,10,13-15,18-19,32-40,43-44,92-93H2,1-9H3,(H,96,100)(H,99,122)(H,101,130)(H,102,134)(H,103,126)(H,104,123)(H,105,127)(H,106,125)(H,107,131)(H,108,133)(H,109,132)(H,110,119)(H,111,124)(H,112,129)(H,113,128)(H,120,121)(H,135,136)(H4,94,95,97) |

InChI Key |

ZWIJLOHGIXGMAB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC6=CC=C(C=C6)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Activated Protein C (390-404), human, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protected amino acids, coupling reagents like HBTU or DIC, and deprotection agents such as TFA .

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and NMR spectroscopy .

Chemical Reactions Analysis

Types of Reactions

Activated Protein C (390-404), human, primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .

Common Reagents and Conditions

Coupling Reagents: HBTU, DIC

Deprotection Agents: TFA

Purification: HPLC

Characterization: Mass spectrometry, NMR spectroscopy

Major Products

The major product of the synthesis is the peptide itself, Activated Protein C (390-404), human. No significant by-products are typically formed if the synthesis is carried out under controlled conditions .

Scientific Research Applications

Activated Protein C (390-404), human, has several applications in scientific research:

Biology: Studying the anticoagulant activity of activated protein C and its inhibition.

Medicine: Investigating potential therapeutic uses in conditions related to blood coagulation and inflammation.

Chemistry: Used as a model peptide in peptide synthesis and characterization studies.

Industry: Employed in the development of anticoagulant drugs and diagnostic assays.

Mechanism of Action

Activated Protein C (390-404), human, exerts its effects by inhibiting the anticoagulant activity of activated protein C. This inhibition occurs through the interaction of the peptide with specific regions on the surface of activated protein C, preventing it from inactivating blood coagulation cofactors Va and VIIIa . The molecular targets involved include the endothelial protein C receptor and other cell surface proteins .

Comparison with Similar Compounds

Key Findings and Implications

Cyclization Enhances Stability : Cyclic peptides like cTP demonstrate superior protease resistance and bioactivity compared to linear analogs (e.g., TP-5 or the APC peptide) .

Functional Divergence : Despite overlapping residues (e.g., Arg, Lys), the APC peptide and thymopentin analogs have distinct roles—cytoprotection vs. immune modulation.

Market Trends : Linear peptides (e.g., TP-5) dominate therapeutic applications, but cyclic analogs are gaining traction for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.